![molecular formula C14H14N2O B7540598 N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide, also known as 3-MA, is a widely used inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process by which cells degrade and recycle their own components, including damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
科学的研究の応用
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been widely used as an inhibitor of autophagy in scientific research. It has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neurons, and immune cells. This compound has been used to study the role of autophagy in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用機序
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves inhibition of the class III phosphoinositide 3-kinase (PI3K) complex, which is required for the initiation of autophagy. Specifically, this compound inhibits the activity of the catalytic subunit of the PI3K complex, Vps34, which is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling molecule in the initiation of autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines by immune cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide as an inhibitor of autophagy is its specificity for the class III PI3K complex. This allows for more precise manipulation of autophagy compared to other inhibitors, which may have off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve complete inhibition of autophagy.
将来の方向性
There are many future directions for research on N-[(3-methylphenyl)methyl]pyridine-3-carboxamide and its role in autophagy and disease. One area of interest is the development of more potent and specific inhibitors of the class III PI3K complex. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the role of autophagy in various diseases and to identify new therapeutic targets.
合成法
The synthesis of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methylphenyl)methylamine to yield this compound. The yield of the synthesis is typically around 50%.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-5-12(8-11)9-16-14(17)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAAEBFGCASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
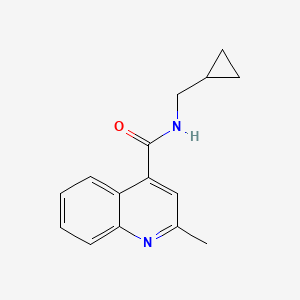
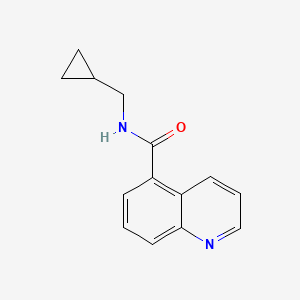

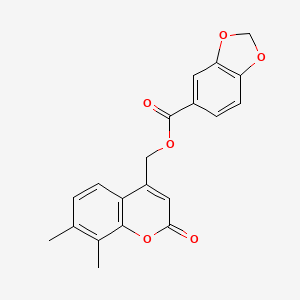
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
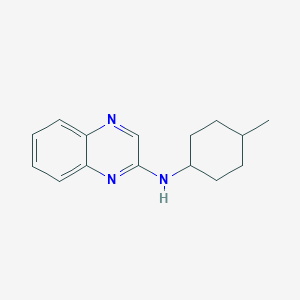
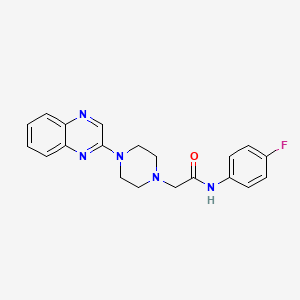
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)